![molecular formula C12H15FN2O3 B2792636 N1-(4-fluorobenzyl)-N2-(2-methoxyethyl)oxalamide CAS No. 706763-77-1](/img/structure/B2792636.png)
N1-(4-fluorobenzyl)-N2-(2-methoxyethyl)oxalamide
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Overview
Description
Scientific Research Applications
- Synthesis : N1-(4-fluorobenzyl)-N2-(2-methoxyethyl)oxalamide is synthesized through a reaction between 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions .
- Thiazole Scaffold : Thiazole derivatives play a pivotal role in drug discovery. Many drugs, including antiretrovirals, antifungals, and antineoplastics, are derived from thiazole chemistry .
- Antimicrobial Activity : Nitazoxanide, an antimicrobial drug, has demonstrated efficacy against Helicobacter pylori. Investigating analogues like N1-(4-fluorobenzyl)-N2-(2-methoxyethyl)oxalamide may reveal novel antimicrobial properties .
- Anti-Inflammatory and Anticancer Potential : Darbufelone, a marketed anti-inflammatory drug, contains a thiazole scaffold. Its potential as a lung cancer cell growth inhibitor underscores the importance of exploring related compounds .
- Indole Scaffold : Indole derivatives exhibit clinical and biological applications. Investigating the binding affinity of N1-(4-fluorobenzyl)-N2-(2-methoxyethyl)oxalamide to various receptors could provide insights for drug design .
- Collagen Deposition Reduction : N2,N4-bis(2-methoxyethyl)pyridine-2,4-dicarboxamide (a prodrug of pyridine-2,4-dicarboxylic acid) has shown inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor-β (PDGF-β). This inhibition reduces collagen deposition in a liver fibrosis model .
Antibacterial Activity
Thiazole Chemistry and Drug Development
Nitazoxanide Analogues
Darbufelone Analogue
Indole Derivatives and Receptor Binding
VEGFR-2 and PDGF-β Inhibition
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been known to interact with their targets through various mechanisms, such as binding to active sites, causing conformational changes, or blocking enzymatic pathways .
Result of Action
The molecular and cellular effects of N1-(4-fluorobenzyl)-N2-(2-methoxyethyl)oxalamide’s action are currently unknown . Understanding these effects requires extensive research and experimentation.
properties
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-(2-methoxyethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3/c1-18-7-6-14-11(16)12(17)15-8-9-2-4-10(13)5-3-9/h2-5H,6-8H2,1H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNZYVUROYPXQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-fluorobenzyl)-N2-(2-methoxyethyl)oxalamide |
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